molecular formula C14H12OS B14741959 S-phenyl 4-methylbenzenecarbothioate CAS No. 3128-42-5

S-phenyl 4-methylbenzenecarbothioate

Katalognummer: B14741959
CAS-Nummer: 3128-42-5
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: TVXKFVNVEQJGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-phenyl 4-methylbenzenecarbothioate: is an organic compound with the molecular formula C15H14OS It is a thioester derivative of benzenecarbothioic acid and is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 4-methylbenzenecarbothioate typically involves the reaction of benzenethiol with 4-methylbenzenecarbothioic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

C6H5SH+C8H7ClOSC15H14OS+HCl\text{C}_6\text{H}_5\text{SH} + \text{C}_8\text{H}_7\text{ClOS} \rightarrow \text{C}_15\text{H}_14\text{OS} + \text{HCl} C6​H5​SH+C8​H7​ClOS→C1​5H1​4OS+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. One such method involves the use of titanium (IV) salts as catalysts, which has been shown to produce high yields of S-phenyl carbothioates .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: S-phenyl 4-methylbenzenecarbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Substituted thioesters.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-phenyl 4-methylbenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of thioester chemistry and reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis and its role in metabolic pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of S-phenyl 4-methylbenzenecarbothioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, allowing it to participate in various chemical reactions. The compound can also undergo hydrolysis to form the corresponding thiol and carboxylic acid, which can further react with other molecules .

Vergleich Mit ähnlichen Verbindungen

    S-methylbenzenecarbothioate: Similar structure but with a methyl group instead of a phenyl group.

    S-ethylbenzenecarbothioate: Similar structure but with an ethyl group instead of a phenyl group.

    S-phenylbenzenecarbothioate: Similar structure but without the 4-methyl group.

Uniqueness: S-phenyl 4-methylbenzenecarbothioate is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the sulfur atom. This structural feature imparts distinct chemical properties and reactivity compared to other thioesters .

Eigenschaften

CAS-Nummer

3128-42-5

Molekularformel

C14H12OS

Molekulargewicht

228.31 g/mol

IUPAC-Name

S-phenyl 4-methylbenzenecarbothioate

InChI

InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI-Schlüssel

TVXKFVNVEQJGFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.